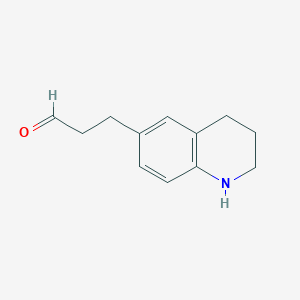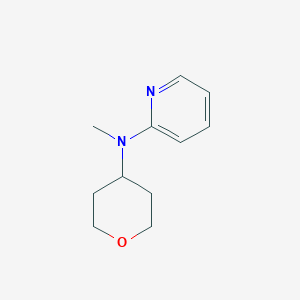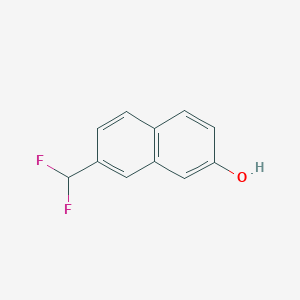
7-(Difluoromethyl)naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Difluoromethyl)naphthalen-2-ol is an organic compound that belongs to the class of naphthalenes, which are compounds containing a naphthalene moiety This compound is characterized by the presence of a difluoromethyl group attached to the seventh position of the naphthalene ring and a hydroxyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)naphthalen-2-ol can be achieved through several methods. One common approach involves the difluoromethylation of naphthalen-2-ol. This process typically employs difluoromethylation reagents such as ClCF₂H or difluorocarbene precursors. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Difluoromethyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require a catalyst like aluminum chloride and a suitable electrophile.
Major Products Formed
Oxidation: Formation of 7-(Difluoromethyl)naphthalen-2-one.
Reduction: Formation of 7-(Methyl)naphthalen-2-ol.
Substitution: Formation of various substituted naphthalenes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
7-(Difluoromethyl)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-(Difluoromethyl)naphthalen-2-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, making it a better hydrogen-bond donor compared to its non-fluorinated analogues. This property can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(Methyl)naphthalen-2-ol
- 7-(Trifluoromethyl)naphthalen-2-ol
- 7-(Chloromethyl)naphthalen-2-ol
Uniqueness
7-(Difluoromethyl)naphthalen-2-ol is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and enhances its potential biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C11H8F2O |
|---|---|
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
7-(difluoromethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H8F2O/c12-11(13)8-2-1-7-3-4-10(14)6-9(7)5-8/h1-6,11,14H |
InChI-Schlüssel |
HRQXGWOJWZYFRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=C2)O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B11906204.png)
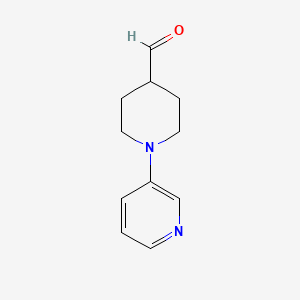
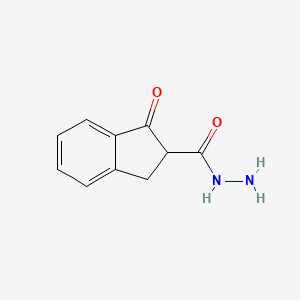



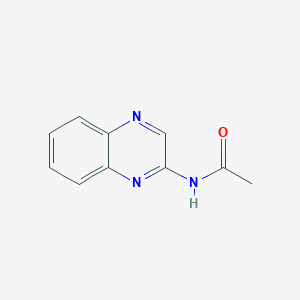
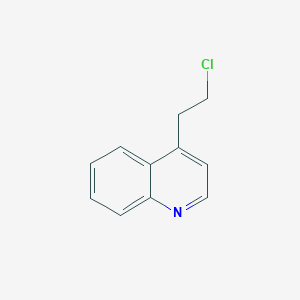
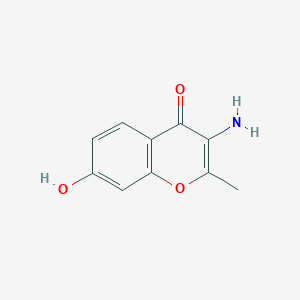
![tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11906274.png)
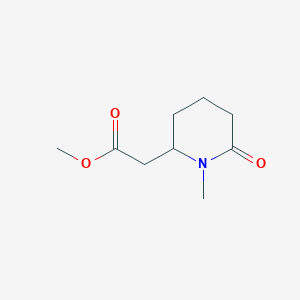
![8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11906279.png)
